molecular formula C₂₂H₂₇FN₄O₂.C₄H₆O₅ B000624 Sunitinibmalat CAS No. 341031-54-7

Sunitinibmalat

Katalognummer B000624
CAS-Nummer: 341031-54-7
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: LBWFXVZLPYTWQI-IPOVEDGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sunitinib malate, a potent multitargeted tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic and antitumor activities. It has been pivotal in the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors resistant or intolerant to imatinib. This compound, also known as SU11248 or Sutent, inhibits cellular signaling of multiple receptors such as platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the regulation of cellular growth and angiogenesis. The development of sunitinib malate marks a significant advancement in cancer therapy, emphasizing the therapeutic potential of targeting multiple pathways involved in tumor growth and metastasis (Faivre, Demetri, Sargent, & Raymond, 2007).

Synthesis Analysis

The synthesis of sunitinib malate involves a series of chemical reactions starting from tert-butyl acetoacetate, leading through the classic Knorr pyrrole synthesis to form various intermediates, including 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Through decarboxylation, Vilsmeier formylation, and subsequent reactions, the final product, sunitinib malate, is obtained. This synthesis pathway highlights the complex chemistry involved in the production of this pharmacologically significant compound. The overall yield from this process has been reported to be around 28%, showcasing the challenges and efficiencies associated with its chemical synthesis (Ren, 2008).

Molecular Structure Analysis

The molecular and crystal structure of sunitinib malate reveals a compound that crystallizes in the monoclinic P2(1) space group. The structure consists of two distinct layers of molecules: one comprising malic anions and the other of hydrophobic sunitinib molecules. This arrangement includes V-shaped assemblies of sunitinib molecules, demonstrating the intricate molecular interactions that contribute to its stability and physicochemical properties. This structural analysis is crucial for understanding the drug's behavior and its interactions at the molecular level (Sidoryk et al., 2013).

Chemical Reactions and Properties

Sunitinib malate's chemical properties are significantly influenced by its ability to inhibit multiple tyrosine kinases. Its mechanism of action involves the blockade of cellular signaling pathways essential for tumor growth and angiogenesis. The compound's efficacy is partly attributed to its interaction with the ATP-binding cassette transporters, such as P-glycoprotein (ABCB1) and ABCG2, affecting the bioavailability of other drugs. These interactions highlight sunitinib malate's complex chemical behavior, which is central to its pharmacological effects (Shukla, Robey, Bates, & Ambudkar, 2009).

Physical Properties Analysis

The physicochemical characteristics of sunitinib malate, including its crystallography, spectroscopy, and thermal properties, have been thoroughly analyzed. The compound exhibits polymorphism, with the polymorph I crystal phase being predominant in its pharmaceutical formulation. Understanding these physical properties is essential for the development of sunitinib malate as a therapeutic agent, influencing its formulation, stability, and efficacy (Sidoryk et al., 2013).

Chemical Properties Analysis

Sunitinib malate's chemical analysis extends beyond its synthesis and structural elucidation, encompassing its interactions and effects at the cellular level. The compound's pharmacokinetics, including its metabolism and excretion, are critically determined by its chemical properties. Sunitinib is metabolized by CYP3A4 to an active metabolite, SU12662, which is further metabolized into inactive forms. These metabolic pathways are crucial for understanding the drug's efficacy, safety profile, and potential interactions with other medications (Kassem, Rahman, & Korashy, 2012).

Wissenschaftliche Forschungsanwendungen

1. Behandlung der altersbedingten Makuladegeneration (AMD) Sunitinibmalat wurde zur Behandlung der altersbedingten Makuladegeneration (AMD) eingesetzt, einer Krankheit, die die Makula allmählich schädigt und eine der Hauptursachen für Sehverlust bei älteren Erwachsenen ist . Eine Studie zeigte, dass this compound-beladene MPEG-PCL-Mizellen nützlich sein können, um Anti-VEGF-Medikamente wie Sunitinib effizient in das hintere Augensegment zu transportieren .

Behandlung von metastasiertem kolorektalem Karzinom

this compound wurde in der Behandlung von metastasiertem kolorektalem Karzinom (mCRC) untersucht. Pfizer startete eine Phase-III-klinische Studie, um die Sicherheit und Wirksamkeit von this compound in Kombination mit einem Standard-Chemotherapie-Regime bei Patienten mit mCRC zu bewerten .

Adjuvante Therapie nach Nephrektomie

this compound wird als adjuvante Therapie bei Patienten eingesetzt, die eine Nephrektomie (Operation zur Entfernung der Niere) hatten und ein hohes Risiko haben, dass der Krebs zurückkehrt .

Hemmung der Angiogenese und Proliferation

this compound ist ein Multi-Kinase-Inhibitor, der durch Hemmung der Angiogenese, dem Prozess, durch den Tumoren Blutgefäße erwerben, die Sauerstoff und Nährstoffe für das Wachstum liefern, und der Proliferation, dem Prozess, durch den sich Zellen vermehren, wirkt .

Behandlung von fortgeschrittenem Krebs

this compound wird bei Patienten mit fortgeschrittenem Krebs eingesetzt .

Verlängerte Zeit bis zum Fortschreiten (TTP)

Patienten, die Sunitinib erhielten, zeigten eine mehr als vierfache Verlängerung der mittleren TTP von 6,4 auf 27,3 Wochen .

Wirkmechanismus

Target of Action

Sunitinib malate is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET) .

Mode of Action

Sunitinib malate inhibits cellular signaling by targeting multiple RTKs . It has been identified as a potent inhibitor of VEGFR and PDGFR, which are expressed by many types of solid tumors and are thought to play a crucial role in angiogenesis, the process by which tumors acquire blood vessels, oxygen, and nutrients needed for growth . Sunitinib also inhibits other targets important to tumor growth, including KIT, FLT3, and RET .

Biochemical Pathways

Sunitinib malate affects several biochemical pathways. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also inhibits the growth or survival of selected tumor types with dysregulated or overexpressed RTKs (PDGFR, RET, or KIT) in vitro and inhibits PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .

Pharmacokinetics

The pharmacokinetics of sunitinib and sunitinib malate have been evaluated in healthy subjects and in patients with solid tumors . Sunitinib AUC (Area Under the Curve) and Cmax (maximum serum concentration) increase proportionately over a dose range of 25 mg to 100 mg . With repeated daily administration, sunitinib accumulates 3- to 4-fold while the primary metabolite accumulates 7- to 10-fold . Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days .

Result of Action

Sunitinib malate demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . It has shown anti-tumor and anti-angiogenic activities . It has remarkable objective response rates and clinical benefit in the treatment of metastatic renal cell carcinoma and gastrointestinal stromal tumors .

Action Environment

The action of Sunitinib malate can be influenced by environmental factors such as the presence of other drugs. For instance, co-administration with strong CYP3A4 inhibitors may increase sunitinib plasma concentrations . Therefore, the patient’s medication regimen should be considered when prescribing Sunitinib malate.

Safety and Hazards

Sunitinib malate can cause serious side effects including severe liver problems that can lead to death . It may also cause skin problems including dryness, thickness, or cracking of the skin . The medicine in sunitinib malate capsules is yellow, and it may make your skin look yellow .

Zukünftige Richtungen

Sunitinib malate is currently being studied for its potential use in the treatment of other types of cancer . It is also being used in the treatment of advanced kidney cancer, gastrointestinal stromal tumor (GIST), and a type of pancreatic cancer known as pancreatic neuroendocrine tumors (pNET) that has progressed and cannot be treated with surgery .

Biochemische Analyse

Biochemical Properties

Sunitinib malate inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth and pathologic angiogenesis . It blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation .

Cellular Effects

Sunitinib malate has direct anti-tumor effects on tumor cells, such as wild type and activated mutants of FLT3 expressed by acute myeloid leukemia-derived cell lines, and small cell lung cancer-derived cell lines expressed KIT . It also impairs proliferation and function of human peripheral T cells and prevents T-cell–mediated immune response in mice .

Molecular Mechanism

Sunitinib malate’s mechanism of action involves inhibiting cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .

Temporal Effects in Laboratory Settings

The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 . This suggests that the effects of sunitinib malate change over time in laboratory settings.

Dosage Effects in Animal Models

In several mouse xenograph models, sunitinib doses of 20–80 mg/kg led to tumor regression or stasis . Examination of cardiac tissue from mice fed 40 mg/kg per day of sunitinib for 12 days revealed significant lipid accumulation in the myocardium .

Metabolic Pathways

Sunitinib malate is metabolized primarily by the CYP3A4 enzyme. The major metabolic pathway is N-deethylation to form SU12662 . This process is mediated by CYP3A4, as shown by its metabolic inhibition by ketoconazole .

Transport and Distribution

Sunitinib malate is readily absorbed with good oral bioavailability and linear kinetics at clinically-relevant doses . It is extensively distributed with moderate-to-high systemic clearance and eliminated primarily into feces .

Eigenschaften

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWFXVZLPYTWQI-IPOVEDGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046492
Record name Sunitinib malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

341031-54-7, 557795-19-4
Record name Sunitinib malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341031-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunitinib malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341031547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunitinib malate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sunitinib malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sunitinib Malate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX8N1UT73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib malate
Reactant of Route 2
Sunitinib malate
Reactant of Route 3
Sunitinib malate
Reactant of Route 4
Sunitinib malate
Reactant of Route 5
Sunitinib malate
Reactant of Route 6
Sunitinib malate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.